Acetyl hexapeptide 38 Acetate

CAS No.:

Cat. No.: VC19789282

Molecular Formula: C32H59N9O12

Molecular Weight: 761.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H59N9O12 |

|---|---|

| Molecular Weight | 761.9 g/mol |

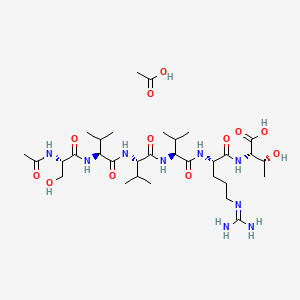

| IUPAC Name | (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid;acetic acid |

| Standard InChI | InChI=1S/C30H55N9O10.C2H4O2/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42;1-2(3)4/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33);1H3,(H,3,4)/t16-,18+,19+,20+,21+,22+,23+;/m1./s1 |

| Standard InChI Key | BNIGJPXTYOMANJ-VPIDPRQISA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O.CC(=O)O |

| Canonical SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |

Introduction

Chemical Structure and Synthesis of Acetyl Hexapeptide-38 Acetate

Molecular Composition and Sequence

Acetyl Hexapeptide-38 Acetate is a synthetic peptide comprising six amino acids arranged in the sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2 . The acetylation of the N-terminal serine residue enhances the peptide’s stability and bioavailability, allowing it to penetrate the skin barrier effectively . The trifluoroacetate salt form, commonly used in research settings, ensures solubility and compatibility with cosmetic formulations .

Table 1: Key Chemical Properties of Acetyl Hexapeptide-38 Acetate

The peptide’s structure is optimized for interaction with cellular receptors involved in adipogenesis, particularly those regulating PGC-1α expression . Its synthesis involves solid-phase peptide synthesis (SPPS), a method that ensures high purity and consistency for industrial-scale production .

Mechanism of Action: Adipogenesis and PGC-1α Modulation

Lipid Accumulation and Tissue Remodeling

By enhancing lipid storage capacity, the peptide effectively remodels subcutaneous adipose tissue. This is particularly beneficial in areas prone to volume loss, such as the cheeks, hands, and décolletage . In vitro studies demonstrate a marked increase in lipid droplet formation within adipocytes treated with Acetyl Hexapeptide-38 Acetate, confirming its role in tissue volumization .

Cosmetic and Dermatological Applications

Facial Rejuvenation and Volume Restoration

Acetyl Hexapeptide-38 Acetate is widely incorporated into anti-aging formulations targeting expression lines and sagging skin. By replenishing subcutaneous fat, it reduces the appearance of wrinkles and restores a youthful facial oval . Products such as serums and creams designed for mature skin often include this peptide at concentrations of 2–5% to optimize efficacy .

Body Contouring and Firming

In body care, the peptide is used to enhance curves in areas like the breasts and buttocks. Clinical observations suggest that regular application improves skin firmness and elasticity, mimicking the effects of minimally invasive cosmetic procedures .

Table 2: Formulation Recommendations and Target Areas

| Application Area | Recommended Dosage | Key Benefits |

|---|---|---|

| Facial Anti-Aging | 2–5% | Reduces wrinkles, restores volume |

| Breast Firming | 3–5% | Enhances lift and elasticity |

| Hand Rejuvenation | 2–4% | Counteracts age-related fat loss |

| Lip Plumping | 3–4% | Increases fullness and hydration |

Comparative Analysis with Related Peptides

Distinctive Advantages Over Other Peptides

Unlike neurotoxin-mimicking peptides (e.g., Acetyl Hexapeptide-8), Acetyl Hexapeptide-38 Acetate focuses on structural rejuvenation rather than muscle relaxation. This makes it suitable for individuals seeking volume restoration without altering facial dynamics .

Synergy with Complementary Ingredients

Formulators often pair this peptide with hydrating agents like hyaluronic acid or collagen-boosting compounds to amplify its volumizing effects . Such combinations address multiple aging mechanisms simultaneously.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume